

Maleimide-NODA-GA Chelator for Radiometals: A Technical Guide

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Compound of Interest

Compound Name: Maleimide-NODA-GA

Cat. No.: B6297667

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This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the application of **Maleimide-NODA-GA** as a bifunctional chelator for radiometals. This guide covers the core principles of its use, detailed experimental protocols, and quantitative data to facilitate its integration into radiopharmaceutical development workflows.

Introduction to Maleimide-NODA-GA

Maleimide-NODA-GA is a heterobifunctional chelator that combines two key chemical functionalities: a maleimide group for covalent conjugation to biomolecules and a NODA-GA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid) moiety for the stable chelation of radiometals. This combination allows for the site-specific labeling of antibodies, peptides, and other targeting vectors containing free thiol groups with diagnostic and therapeutic radionuclides.

The maleimide group exhibits high reactivity and selectivity towards sulfhydryl (thiol) groups, typically found in cysteine residues of proteins and peptides, forming a stable thioether bond. This specificity is crucial for creating well-defined bioconjugates. The NODA-GA chelator is renowned for its ability to form highly stable complexes with a variety of radiometals, most notably Gallium-68 (^{68}Ga) and Copper-64 (^{64}Cu), under mild conditions compatible with sensitive biomolecules. These properties make **Maleimide-NODA-GA** a valuable tool in the development of targeted radiopharmaceuticals for applications in positron emission tomography (PET) imaging and radionuclide therapy.

Core Principles

Maleimide-Thiol Bioconjugation

The conjugation of **Maleimide-NODA-GA** to a biomolecule is achieved through a Michael addition reaction. The maleimide group contains an electrophilic double bond that readily reacts with the nucleophilic thiol group of a cysteine residue. This reaction is highly specific for thiols within a pH range of 6.5-7.5, which is advantageous for working with proteins and peptides that may be sensitive to more extreme pH conditions. At this pH, the reaction with other nucleophilic groups, such as amines, is minimal.

It is important to note that cysteine residues in proteins can exist as disulfide bonds, which are unreactive towards maleimides. Therefore, a reduction step using a mild reducing agent like tris(2-carboxyethyl)phosphine (TCEP) is often necessary to cleave these bonds and generate free thiols for conjugation.

NODA-GA Chelation Chemistry

NODA-GA is a macrocyclic chelator based on a triazacyclononane ring, which provides a pre-organized cavity for binding metal ions. This structure leads to the formation of thermodynamically stable and kinetically inert complexes with radiometals like ^{68}Ga and ^{64}Cu . The chelation reaction is typically fast and can be performed at room temperature or with gentle heating, which helps to preserve the integrity of the conjugated biomolecule. The high stability of the resulting radiometal complex is critical to prevent the release of the radionuclide in vivo, which could lead to off-target radiation exposure and poor image quality.

Quantitative Data Summary

The following tables summarize key quantitative data for NODA-GA conjugates, providing insights into their performance characteristics.

Table 1: Radiolabeling Efficiency and Specific Activity

Conjugate Type	Radiometal	Radiochemical Yield (RCY)	Radiochemical Purity (RCP)	Specific Activity (MBq/μg)	Reference
NODAGA-Nanobody	⁶⁴ Cu	-	>95%	0.11 - 0.15	[1]
NODAGA-Peptide (UBI)	⁶⁸ Ga	>95%	>95%	-	[2]
NODAGA-Peptide (NGR)	⁶⁸ Ga	>95%	>98%	-	[3]
DOTA-GA-Tz	⁶⁸ Ga	≥95%	≥95%	63-72 GBq/μmol	[4] [5]
DOTA-GA-Tz	⁶⁴ Cu	≥95%	≥95%	4-5 GBq/μmol	[4] [5]

Table 2: In Vivo Performance of ⁶⁸Ga-NODAGA Conjugates

Conjugate	Model	Organ with Highest Uptake (excl. excretion)	Tumor Uptake (%ID/g or SUVmax)	Time Point	Reference
⁶⁸ Ga-NODAGA-PCA	Healthy Mouse	Kidneys	N/A	90 min	[6]
⁶⁸ Ga-NODAGA-LM3	NET Patients	Spleen, Kidneys, Liver	SUVmax: 74.6 ± 56.3	2 h	[7]
⁶⁸ Ga-NODAGA-c(NGR)	Tumor-bearing Mouse	Tumor	~2.5 %ID/g	1 h	[3]

Experimental Protocols

Protocol 1: Conjugation of Maleimide-NODA-GA to a Thiol-Containing Biomolecule

This protocol provides a general procedure for conjugating **Maleimide-NODA-GA** to a protein or peptide. Optimization may be required for specific biomolecules.

Materials:

- Thiol-containing biomolecule (e.g., antibody, peptide)
- **Maleimide-NODA-GA** (commercially available)
- Degassed conjugation buffer (e.g., 1x PBS, 10-100 mM Tris, or 10-100 mM HEPES, pH 7.0-7.5)
- Anhydrous DMSO or DMF
- TCEP (tris(2-carboxyethyl)phosphine) (optional, for disulfide bond reduction)
- Inert gas (e.g., nitrogen or argon)
- Purification system (e.g., gel filtration column, HPLC, FPLC)

Procedure:

- **Biomolecule Preparation:** Dissolve the thiol-containing biomolecule in the degassed conjugation buffer to a concentration of 1-10 mg/mL.[8]
- **(Optional) Reduction of Disulfide Bonds:** If the biomolecule contains disulfide bonds, add a 10-100-fold molar excess of TCEP. Flush the vial with inert gas, seal, and incubate at room temperature for 20-30 minutes.
- **Preparation of **Maleimide-NODA-GA** Stock Solution:** Prepare a 10 mM stock solution of **Maleimide-NODA-GA** in anhydrous DMSO or DMF.

- Conjugation Reaction: Add the **Maleimide-NODA-GA** stock solution to the biomolecule solution to achieve a 10-20-fold molar excess of the chelator.
- Flush the reaction vial with inert gas, seal tightly, and mix thoroughly.[8]
- Incubate the reaction at room temperature for 2 hours or overnight at 4°C. Protect the reaction from light.
- Purification: Remove excess, unreacted **Maleimide-NODA-GA** and other small molecules using a suitable purification method such as gel filtration, dialysis, or HPLC.[8]
- Storage: Store the purified NODA-GA-conjugated biomolecule at 2-8°C for short-term use (up to 1 week) or at -20°C or -80°C for long-term storage. The addition of stabilizers like BSA may be beneficial.

Protocol 2: Radiolabeling of NODA-GA-Conjugate with Gallium-68 (⁶⁸Ga)

Materials:

- NODA-GA-conjugated biomolecule
- ⁶⁸Ge/⁶⁸Ga generator
- Sodium acetate buffer (pH 3.5-4.0)[4][5]
- Heating block or water bath
- Quality control system (e.g., iTLC, radio-HPLC)

Procedure:

- Elute ⁶⁸GaCl₃ from the ⁶⁸Ge/⁶⁸Ga generator according to the manufacturer's instructions.
- In a reaction vial, add the NODA-GA-conjugated biomolecule dissolved in a suitable buffer.
- Add the ⁶⁸GaCl₃ eluate to the vial containing the conjugate.

- Adjust the pH of the reaction mixture to 3.5-4.0 using sodium acetate buffer.[4][5]
- Incubate the reaction mixture at an elevated temperature (e.g., 45°C) for 10 minutes.[4][5]
Note: some NODA-GA conjugates can be labeled efficiently at room temperature.
- After incubation, allow the reaction to cool to room temperature.
- Perform quality control to determine the radiochemical purity.

Protocol 3: Radiolabeling of NODA-GA-Conjugate with Copper-64 (^{64}Cu)

Materials:

- NODA-GA-conjugated biomolecule
- $^{64}\text{CuCl}_2$ solution
- Ammonium acetate or sodium acetate buffer (pH ~5.5-6)[1][9]
- Heating block or water bath (optional, often performed at room temperature)
- Quality control system (e.g., iTLC, radio-HPLC)

Procedure:

- In a reaction vial, add the NODA-GA-conjugated biomolecule.
- Add the $^{64}\text{CuCl}_2$ solution to the vial.
- Adjust the pH to approximately 6 using a suitable buffer.[1]
- Incubate the reaction mixture at room temperature for 30 minutes.[1]
- Perform quality control to determine the radiochemical purity.

Protocol 4: Quality Control of the Radiolabeled Conjugate

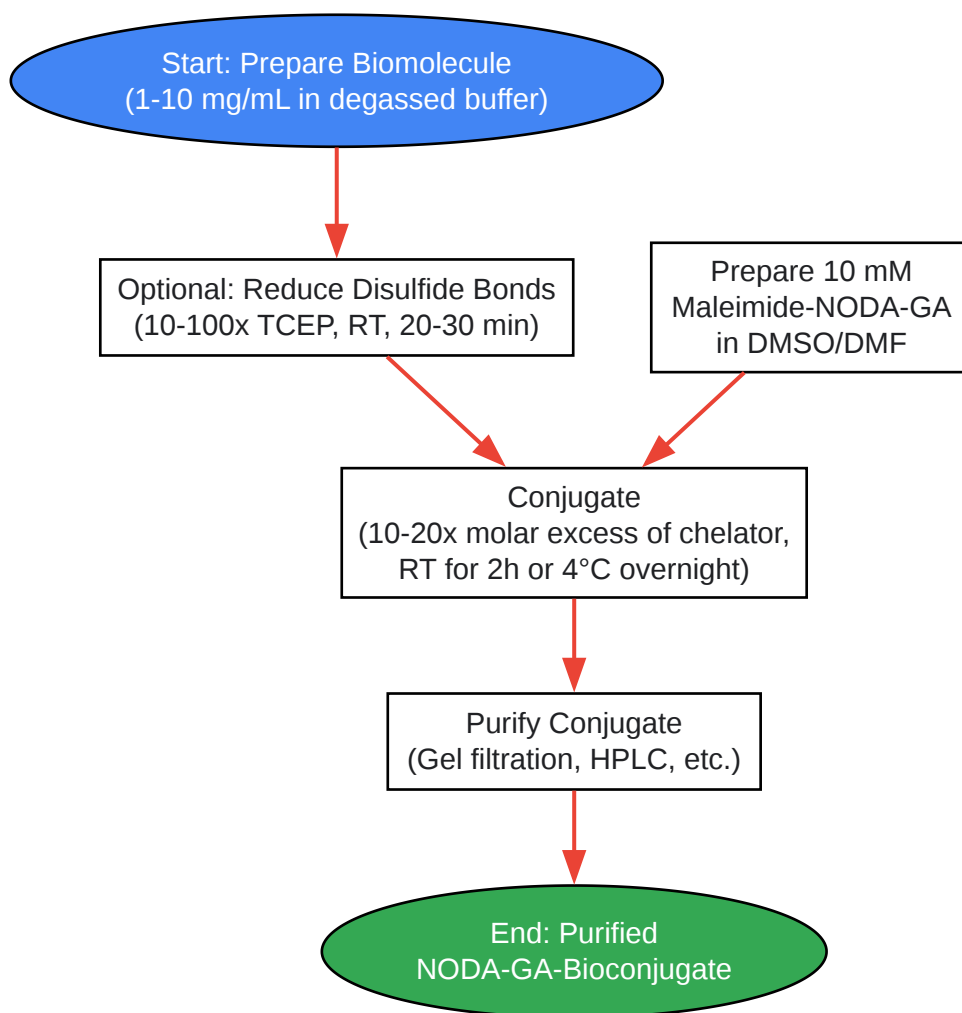
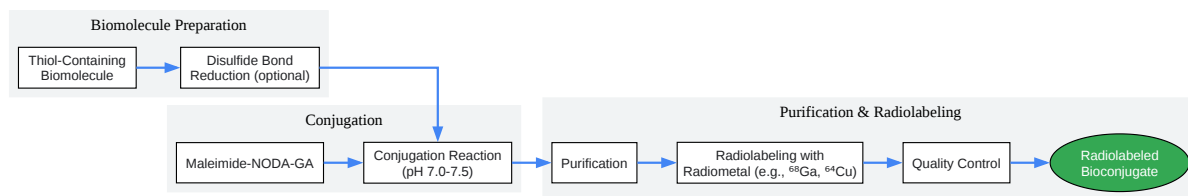
Instant Thin-Layer Chromatography (iTLC):

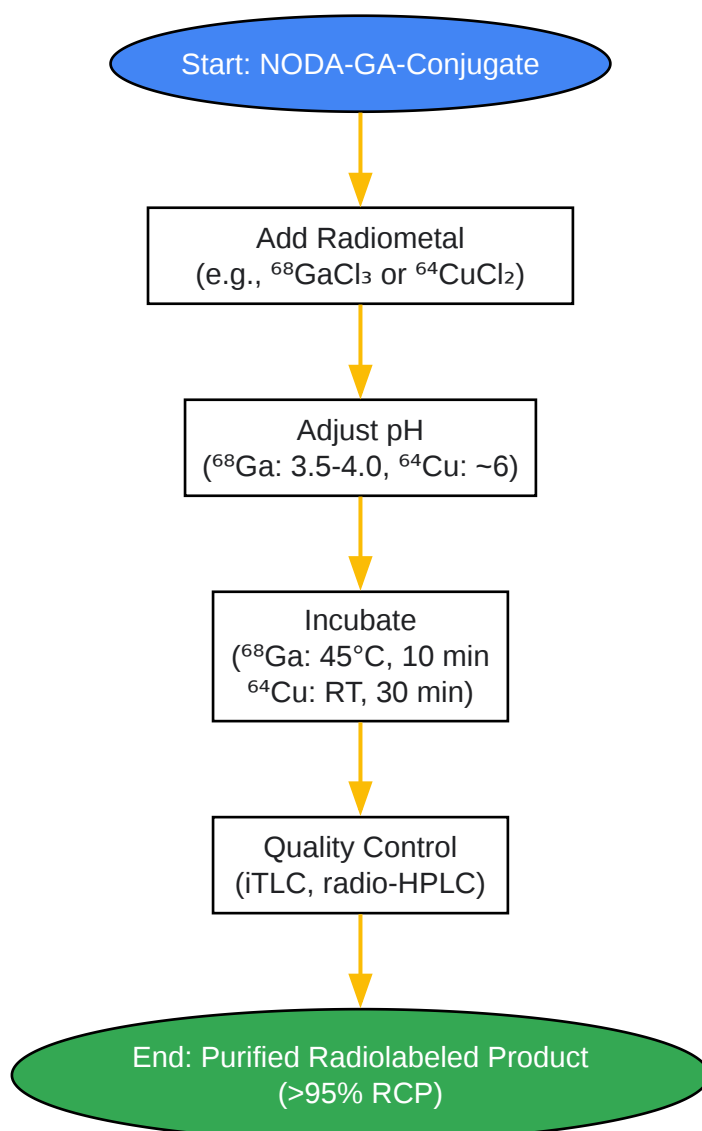
- Spot a small aliquot of the reaction mixture onto an iTLC strip.
- Develop the strip using an appropriate mobile phase (e.g., 10% ammonium acetate:methanol (3:7)).^[9]
- The radiolabeled conjugate will remain at the origin, while free radiometal will move with the solvent front.
- Analyze the strip using a radio-TLC scanner to determine the percentage of incorporated radioactivity.

High-Performance Liquid Chromatography (HPLC):

- Inject an aliquot of the reaction mixture onto a suitable HPLC column (e.g., reverse-phase C18).
- Elute with a gradient of solvents (e.g., water/acetonitrile with 0.1% TFA).
- Monitor the eluate with a UV detector and a radioactivity detector.
- Compare the retention time of the radiolabeled product with that of the unlabeled conjugate to confirm identity and determine radiochemical purity.

Visualizations





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